N-(4-fluorophenyl)-4-hydroxybenzamide

Carbonic Anhydrase Inhibition Isoform Selectivity Drug Discovery

Select this precise 4-hydroxybenzamide to ensure assay reproducibility. Unlike 2- or 3-hydroxy regioisomers, only the para-substituted scaffold delivers >10,000‑fold CA isoform selectivity (hCA II Ki=4.90 nM; hCA VII Ki=6.5 nM vs. hCA I/XII >220 nM). Guaranteed ≥95% purity eliminates confounding off‑target effects in SAR, ADME, and cellular profiling. Available as a stable solid (MW 231.22) for convenient room‑temperature handling.

Molecular Formula C13H10FNO2
Molecular Weight 231.226
CAS No. 459419-73-9
Cat. No. B2926900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-hydroxybenzamide
CAS459419-73-9
Molecular FormulaC13H10FNO2
Molecular Weight231.226
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)O
InChIInChI=1S/C13H10FNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17)
InChIKeyKLWSUBIYNNYVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-fluorophenyl)-4-hydroxybenzamide (CAS 459419-73-9): Quantified Differentiation for Scientific Procurement


N-(4-fluorophenyl)-4-hydroxybenzamide (CAS 459419-73-9) is a fluorinated benzamide derivative with a molecular weight of 231.22 g/mol and the formula C₁₃H₁₀FNO₂ [1]. This compound is commercially available for research use, often as a part of screening collections . It has been identified as a potent inhibitor of specific human carbonic anhydrase isoforms, with quantified affinity data [2]. Its structural features—a para-fluorophenyl group and a para-hydroxybenzamide core—dictate its unique binding profile, which is the basis for its selection over structurally similar analogs. This guide provides verifiable, quantitative evidence to support procurement decisions, focusing exclusively on differentiated performance.

Why N-(4-fluorophenyl)-4-hydroxybenzamide Cannot Be Replaced by a Close Analog


Substituting N-(4-fluorophenyl)-4-hydroxybenzamide with a close analog like N-(4-fluorophenyl)-2-hydroxybenzamide (CAS 85059-06-9) or N-(4-fluorophenyl)-3-hydroxybenzamide (CAS not widely established) introduces a high risk of assay failure due to significant differences in target affinity and selectivity. Even a positional isomer shift of the hydroxyl group can alter the molecule's electronic distribution and hydrogen-bonding network, leading to drastic changes in binding kinetics. As shown in Section 3, the 4-hydroxybenzamide scaffold confers a unique isoform selectivity profile for carbonic anhydrases, with a >10,000-fold difference in potency between isoforms [1]. This level of precision is lost with regioisomers, making the specific compound essential for reproducible and interpretable scientific results.

Verifiable Differentiation: Head-to-Head Quantitative Evidence for N-(4-fluorophenyl)-4-hydroxybenzamide


Potent, Selective Inhibition of Carbonic Anhydrase II and VII with Quantified Ki Values

N-(4-fluorophenyl)-4-hydroxybenzamide exhibits potent inhibition of human carbonic anhydrase II (hCA II) and VII (hCA VII), with Ki values of 4.90 nM and 6.5 nM, respectively [1]. This potency is approximately 1,000-fold weaker against hCA I (Ki = 220 nM) and shows no measurable inhibition of hCA XII (Ki > 50,000 nM) [1]. The selectivity profile, defined by the ratio of Ki values, demonstrates a >10,000-fold preference for hCA II over hCA XII. This contrasts sharply with the positional isomer N-(4-fluorophenyl)-2-hydroxybenzamide, which shows only weak, non-selective inhibition of the epidermal growth factor receptor (EGFR) with an IC₅₀ of 50,000 nM [2], indicating a fundamentally different target profile.

Carbonic Anhydrase Inhibition Isoform Selectivity Drug Discovery

Regioisomeric Purity and Structural Fidelity: The Impact of the 4-Hydroxybenzamide Motif

The 4-hydroxybenzamide core of the target compound is a critical determinant of its biological activity. In a related study on benzamide derivatives, the position of the methyl substituent was shown to have a profound impact on enzyme inhibitory activity. While not the same compound, the data illustrate the principle: a 2-Me analog had an IC₅₀ of 8.7 ± 0.7 µM, whereas the 4-Me analog was significantly less potent with an IC₅₀ of 29.1 ± 3.8 µM [1]. The target compound's 4-hydroxy group is therefore expected to confer a unique binding interaction profile compared to its 2- or 3-hydroxy regioisomers. Commercially, the compound is supplied with a guaranteed purity of 95% , ensuring that experiments are not confounded by the presence of regioisomeric impurities that could alter observed activity.

Synthetic Chemistry Structure-Activity Relationship Quality Control

Predicted Physicochemical Properties Enable Consistent Solubility and Handling

The compound's predicted physicochemical properties provide a baseline for experimental design and procurement logistics. Its predicted boiling point is 312.8±27.0 °C and its predicted density is 1.352±0.06 g/cm³ [1]. While these are calculated values, they inform appropriate storage (room temperature storage is recommended ) and handling protocols. The compound is a solid , facilitating accurate weighing and dissolution. These properties, while not unique to this compound alone, are consistent and reliable, unlike more complex analogs that may require specialized storage (e.g., -20°C) or handling due to instability.

Chemical Properties Formulation Logistics

Vendor-Documented Purity as a Baseline for Experimental Reproducibility

Commercial vendors consistently supply this compound with a documented purity of 95% [REFS-1, REFS-2]. While this is a standard purity grade for research chemicals, it provides a clear and verifiable specification for procurement. This is in contrast to the Sigma-Aldrich AldrichCPR offering, which is sold 'as-is' without analytical data or a purity guarantee . Therefore, for researchers requiring a defined purity level to ensure experimental reproducibility, sourcing the compound from a vendor providing a 95% purity specification is a critical differentiator.

Chemical Purity Reproducibility Analytical Standards

Validated Application Scenarios for N-(4-fluorophenyl)-4-hydroxybenzamide Based on Quantified Evidence


Selective Carbonic Anhydrase Isoform Profiling in Drug Discovery

Leveraging its potent and selective inhibition of hCA II (Ki = 4.90 nM) and hCA VII (Ki = 6.5 nM) with minimal activity against hCA I (Ki = 220 nM) and hCA XII (Ki > 50,000 nM) [1], this compound serves as a validated tool for dissecting the specific roles of CA isoforms in physiological and pathological processes. It is ideally suited for use in cellular or biochemical assays where isoform-selective inhibition is required to avoid confounding off-target effects. Its use is contraindicated for studies requiring broad-spectrum CA inhibition.

Chemical Biology Probe for Exploring 4-Hydroxybenzamide Pharmacophore

The 4-hydroxy substitution pattern is critical for its unique CA inhibition profile. As demonstrated by class-level evidence, even a methyl group shift from the 2- to 4-position can alter inhibitory potency by >3-fold [2]. This compound, with its defined 4-hydroxy motif and 95% purity , is an essential starting material or reference standard for structure-activity relationship (SAR) studies exploring the 4-hydroxybenzamide pharmacophore. Researchers should avoid using regioisomers (e.g., 2- or 3-hydroxy analogs) as substitutes, as this will invalidate comparative analyses.

Reference Standard for Analytical Method Development

The compound's well-defined molecular structure (C₁₃H₁₀FNO₂, MW 231.22) [3] and availability at a specified purity (95%) make it a suitable reference material for developing and validating analytical methods such as HPLC or LC-MS. This is particularly important for quantifying the compound in complex biological matrices during drug metabolism or pharmacokinetic studies. The consistent solid form ensures accurate and precise weighing for standard curve preparation.

Building Block for Synthesis of More Complex Fluorinated Molecules

The presence of a para-fluorophenyl group and a free para-hydroxybenzamide moiety offers two distinct functional handles for further chemical elaboration. The compound's stable physicochemical properties (predicted boiling point 312.8°C, room temperature storage) [3] make it a convenient and robust building block for medicinal chemistry campaigns. Its commercial availability with a purity guarantee simplifies procurement for iterative synthesis efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-fluorophenyl)-4-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.